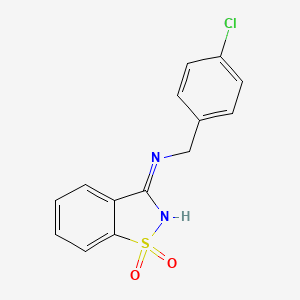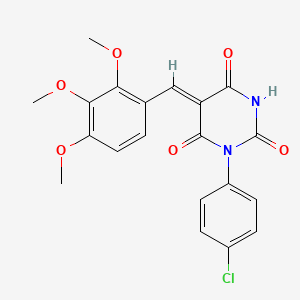![molecular formula C12H16BrNO B6075794 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6075794.png)
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has gained significant attention in the scientific research community. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the treatment of various neurological disorders. In
作用机制
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol selectively binds to the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects
The activation of α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol by [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been shown to have a variety of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of inflammation and immune function, and the regulation of neurotransmitter release. It has also been shown to improve cognitive function, memory, and attention, as well as reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which makes it a valuable tool compound for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to its use. For example, it may have off-target effects on other [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol subtypes, which could complicate data interpretation.
未来方向
There are several future directions for research on [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. One area of interest is the development of more potent and selective agonists for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which could lead to the development of novel therapeutics for neurological disorders. Another direction is the investigation of the downstream signaling pathways activated by this compound, which could provide insights into the physiological processes regulated by the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 4-bromobenzaldehyde with pyrrolidine, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been optimized to produce high yields of pure compound suitable for scientific research.
科学研究应用
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It also has potential for the treatment of chronic pain, depression, and anxiety. Furthermore, it has been used as a tool compound to study the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol and its role in various physiological processes.
属性
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWKIJFZUSBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromo-benzyl)-pyrrolidin-2-yl]-methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)
![1-[4-(methylthio)phenyl]-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6075759.png)
![3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6075762.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B6075773.png)
![2-{[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6075801.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B6075815.png)
![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)